molecular formula C12H20N2O4 B13470871 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate CAS No. 2866307-08-4

2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

Cat. No.: B13470871
CAS No.: 2866307-08-4
M. Wt: 256.30 g/mol
InChI Key: QVRGHDOUPZPSIA-UHFFFAOYSA-N
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Description

2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[211]hexane-1,2-dicarboxylate is a compound that belongs to the class of bicyclic azabicyclohexanes These compounds are known for their unique structural features, which include a rigid bicyclic framework that imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of ultraviolet light to induce the cycloaddition, followed by various derivatization steps to introduce the desired functional groups.

Industrial production methods for this compound may involve large-scale photochemical reactors to ensure consistent and high-yield production. The use of protective groups, such as tert-butyl and methyl groups, is common to enhance the stability and reactivity of the intermediates during the synthesis process .

Chemical Reactions Analysis

2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield amines. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, to the bicyclic framework. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. Its rigid bicyclic structure makes it an ideal candidate for the development of new materials with unique properties .

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the precise interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .

In the industrial sector, the compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biological pathways, depending on its functional groups and the nature of the target .

Comparison with Similar Compounds

2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can be compared with other similar compounds, such as 2-azabicyclo[2.1.1]hexane derivatives. These compounds share the bicyclic framework but differ in their substituents and functional groups . The unique tert-butyl and methyl groups in this compound impart distinct chemical properties, making it more stable and reactive under certain conditions .

Similar compounds include:

These compounds are used in various applications, but the specific substituents in 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[21

Properties

CAS No.

2866307-08-4

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

2-O-tert-butyl 1-O-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

InChI

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(16)14-7-11(13)5-12(14,6-11)8(15)17-4/h5-7,13H2,1-4H3

InChI Key

QVRGHDOUPZPSIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)OC)N

Origin of Product

United States

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